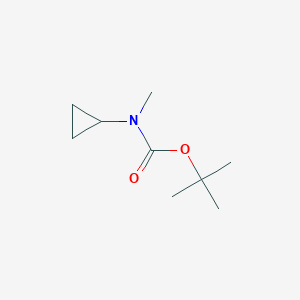

tert-butyl N-cyclopropyl-N-methylcarbamate

Description

Foundational Significance of Carbamate (B1207046) Functional Groups in Chemical Synthesis

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone in modern organic synthesis. Its importance is multifaceted, stemming from its dual nature as a robust protecting group for amines and its presence as a key structural motif in a wide array of biologically active compounds. nih.govacs.org

As a protecting group, the tert-butoxycarbonyl (Boc) group, a key feature of the title compound, is particularly prevalent. The Boc group effectively masks the nucleophilicity and basicity of an amine, allowing for selective reactions at other sites within a complex molecule. Its widespread use is attributable to its ease of installation, stability across a broad spectrum of reaction conditions, and facile removal under acidic conditions. uni.lu

Beyond their role in protection, carbamates are integral to the structure of many pharmaceuticals and agrochemicals. Their ability to act as a stable bioisostere for the amide bond has made them a valuable tool in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates. nih.gov

Stereoelectronic and Conformational Influence of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbocycle, is far from being a simple, inert substituent. Its unique bonding arrangement, often described in terms of Walsh orbitals, imparts significant "pi-character" to its C-C bonds. This allows the cyclopropyl ring to engage in conjugation with adjacent unsaturated systems, influencing the electronic properties of the molecule.

From a conformational standpoint, the rigid nature of the cyclopropyl ring can significantly constrain the rotational freedom of adjacent bonds. This conformational rigidity can be advantageous in the design of bioactive molecules, as it can pre-organize a molecule into a specific conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity. Studies on N-cyclopropyl amides have revealed unexpected conformational behaviors, such as a preference for the ortho conformation around the N-cPr bond, which deviates from the typical preferences of other secondary acetamides. biosynth.com

Strategic Importance of N-Alkyl-N-cyclopropyl Substituents in Carbamate Frameworks

The N-cyclopropyl group, in particular, can modulate the reactivity of the carbamate. For instance, in studies of N-cyclopropyl-N-alkylanilines, the cyclopropyl group has been shown to be selectively cleaved under certain reaction conditions, indicating its potential to act as a reactive handle in synthetic transformations. nih.gov The interplay between the steric bulk of the tert-butyl group and the electronic nature of the cyclopropyl and methyl groups on the nitrogen atom dictates the molecule's three-dimensional shape and reactivity.

Current Research Landscape and Academic Focus on tert-butyl N-cyclopropyl-N-methylcarbamate and Analogues

While specific research focused solely on this compound is not extensively documented in mainstream literature, the broader academic interest lies in the synthesis and application of molecules containing its key structural components. The current research landscape points towards the increasing use of cyclopropyl-containing compounds in drug discovery and development. scbt.com The cyclopropyl moiety is often incorporated to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic properties of drug candidates. scbt.com

The academic focus is on developing novel synthetic methodologies for the efficient construction of N-Boc protected amines and the introduction of cyclopropyl groups into various molecular scaffolds. The synthesis of analogues of this compound, where the tert-butyl, cyclopropyl, or methyl groups are varied, is a key area of exploration. These analogues serve as valuable probes to understand structure-activity relationships and to develop new molecules with tailored properties for applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 107389-98-0 |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CC1 |

| InChI Key | YLFDGASYKKJFEK-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10(4)7-5-6-7/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLNFQMVPUFHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Insights and Chemical Reactivity of Tert Butyl N Cyclopropyl N Methylcarbamate

Investigations into the Stability and Reactivity of the Carbamate (B1207046) Group

The carbamate functional group is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. Its stability is largely influenced by resonance effects and the nature of its substituents, which dictate the pathways of its transformations.

The stability of the carbamate group is significantly influenced by resonance, where the nitrogen lone pair delocalizes into the carbonyl group, creating a partial double bond character in the C–N bond. nih.gov This phenomenon is analogous to the resonance observed in amides. This delocalization results in a planar geometry for the O=C-N atoms and, crucially, a significant energy barrier to rotation around the C–N bond. nih.govresearchgate.net

The rotational barrier in carbamates is generally 3-4 kcal/mol lower than in structurally similar amides due to electronic perturbations from the adjacent ester oxygen atom. nih.gov For N,N-disubstituted carbamates like tert-butyl N-cyclopropyl-N-methylcarbamate, this restricted rotation can lead to the existence of distinct syn and anti rotamers, which may be observable by techniques like variable temperature NMR spectroscopy. nd.edu The energy barrier (ΔG‡) to this rotation is sensitive to the electronic properties of the substituents on the nitrogen atom. Electron-donating groups tend to increase the rotational barrier by enhancing the N-to-C=O delocalization, whereas electron-withdrawing groups decrease it. nd.edu In a study on related N-aryl carbamates, a linear free energy relationship was observed between the rotational barrier and the electronic effect of the substituent, indicating that rotation involves a decrease in positive charge on the nitrogen atom. nd.edu

| Compound Type | Typical Rotational Barrier (ΔG‡) |

|---|---|

| Amides | ~18-20 kcal/mol |

| Carbamates | ~15-17 kcal/mol |

Tertiary-alkyl carbamates, such as those containing a tert-butyl group, are known to undergo thermal decomposition. This process is distinct from the hydrolysis or acid/base-mediated cleavage common to other carbamates and esters. The decomposition of tert-butyl carbamates proceeds via a unimolecular elimination (Ei) mechanism.

Studies on tert-butyl N-arylcarbamates have shown that their decomposition in solution at elevated temperatures follows first-order kinetics. cdnsciencepub.com The reaction yields isobutylene (B52900), carbon dioxide, and the corresponding amine. cdnsciencepub.com The generally accepted mechanism involves a cyclic, six-membered transition state where a hydrogen atom from the tert-butyl group is transferred to the carbonyl oxygen, leading to the concerted fragmentation of the molecule.

This mechanism is supported by several key observations:

The reaction is first-order, consistent with a unimolecular rate-determining step. cdnsciencepub.com

The products formed are isobutylene, CO2, and the free amine, which directly correspond to the fragmentation of the starting carbamate. cdnsciencepub.comcommonorganicchemistry.com

The rate of decomposition is influenced by the electronic nature of the substituents on the nitrogen. Electron-withdrawing groups on an N-aryl ring increase the rate of decomposition, suggesting that the development of partial charges in the transition state is influenced by the nitrogen's electronic environment. cdnsciencepub.com

A similar pathway is operative in the gas-phase thermolysis of carbamates to produce isocyanates, although this typically requires much higher temperatures (400-600 °C). mdpi.com

Transformations Involving the Cyclopropyl (B3062369) Ring System

The cyclopropyl group is characterized by significant ring strain (approximately 27 kcal/mol), which imparts "double-bond character" to its C-C bonds and makes it susceptible to reactions that relieve this strain. researchgate.netpurechemistry.org

The strained C-C bonds of the cyclopropyl ring can be cleaved under various conditions, leading to linear products. These ring-opening reactions are a hallmark of cyclopropane (B1198618) chemistry. researchgate.net

Electrophilic Ring Opening: Cyclopropanes bearing electron-donating groups, such as the nitrogen atom in this compound, are activated towards attack by electrophiles. nih.govrsc.org Protonation or Lewis acid coordination at the nitrogen or carbonyl oxygen can facilitate the ring-opening process. For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like AlCl3 to yield N-(2-chloropropyl)amides. rsc.org The mechanism likely involves initial activation of the amide, followed by nucleophilic attack from the chloride ion on one of the cyclopropyl carbons, which proceeds with concomitant C-C bond cleavage.

Radical Ring Opening: The cyclopropylcarbinyl radical is known to undergo extremely rapid ring-opening to the corresponding homoallylic radical. This transformation can be initiated by radical-generating reagents and serves as a common mechanistic probe. ucl.ac.uk While less common for carbamates themselves, such reactivity is a fundamental aspect of the cyclopropylmethyl system.

The regioselectivity of the ring-opening (i.e., which C-C bond breaks) is governed by the substituents on the ring and the nature of the attacking species, with cleavage often occurring at the most substituted bond to form the most stable carbocation, radical, or organometallic intermediate. nih.govucl.ac.uk

The unique electronic structure of the cyclopropane ring allows it to participate in concerted reactions, such as cycloadditions and sigmatropic rearrangements, although often requiring thermal or photochemical activation. chemrxiv.org The Walsh orbitals of the cyclopropane ring have π-character, allowing it to interact with other π-systems. While specific examples involving this compound are not prevalent in the literature, the general reactivity pattern of cyclopropanes suggests potential for such transformations. For instance, photochemically induced decarbonylation reactions of cyclopropenones proceed through concerted mechanisms to relieve ring strain and anti-aromaticity in the excited state. chemrxiv.org This highlights the propensity of strained three-membered rings to undergo concerted bond reorganizations to achieve more stable electronic and geometric configurations.

Nucleophilic and Electrophilic Reactivity Profiles of N-Substituted Carbamates

The carbamate moiety exhibits both nucleophilic and electrophilic character, depending on the specific atom and the reaction conditions.

Nucleophilic Reactivity: The nitrogen atom in a carbamate is significantly less nucleophilic than that of a corresponding amine. This is a direct consequence of the amide resonance, which delocalizes the nitrogen's lone pair of electrons into the carbonyl π-system. nih.gov Consequently, reactions involving direct nucleophilic attack by the nitrogen of this compound are unfavorable without prior modification. However, the carbonyl oxygen possesses lone pairs and can act as a proton acceptor or a Lewis base, a key step in acid-catalyzed reactions. acs.org

Electrophilic Reactivity: The carbonyl carbon of the carbamate is electrophilic and is the primary site for nucleophilic attack. This reactivity is the basis for the use of the tert-butoxycarbonyl (Boc) group in chemical synthesis. orgsyn.org Cleavage of the Boc group, for example, is typically initiated by the attack of a proton on the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation to release the free amine, CO2, and a tert-butyl cation (which typically deprotonates to isobutylene). commonorganicchemistry.comstackexchange.com In strongly acidic media, carbamates can be O-protonated, but these monocations are generally stable. Further protonation to a more reactive dicationic species may be required to induce reactions with weak nucleophiles, effectively generating a highly electrophilic protonated isocyanate equivalent. acs.org

| Functional Group Moiety | Reactivity Type | Description | Typical Conditions |

|---|---|---|---|

| Carbamate Nitrogen | Weakly Nucleophilic | Lone pair is delocalized by resonance with the carbonyl group. | Generally unreactive as a nucleophile. |

| Carbamate Carbonyl Carbon | Electrophilic | Susceptible to attack by nucleophiles, especially after acid activation. | Acidic (e.g., TFA, HCl), thermal. |

| Cyclopropyl Ring | Susceptible to Ring-Opening | Relief of ring strain drives the reaction. | Electrophiles (e.g., H+, Lewis acids), radical initiators. |

Role as a Key Intermediate in Complex Chemical Transformations

This compound serves as a protected form of the secondary amine, N-methylcyclopropylamine. Its primary role in multi-step syntheses is to mask the reactivity of the amine while other parts of a molecule are being modified. The stability of the Boc group to many non-acidic reagents allows for transformations elsewhere, with the N-cyclopropyl-N-methylamine functionality being revealed in a later step, typically under acidic conditions. However, specific examples detailing its use as a central intermediate from which complex transformations diverge are not readily found in peer-reviewed journals or patent filings.

Carbamate transfer reactions typically involve the movement of a carbamate group from a donor molecule to an acceptor, often an amine or alcohol, frequently catalyzed by metals like rhodium or copper. These reactions are valuable for the synthesis of ureas, carbamates, and other related structures.

Despite extensive searches, there are no specific documented instances of this compound acting as an intermediate in either intramolecular or intermolecular carbamate transfer reactions. The literature focuses on other types of carbamate precursors, such as N-mesyloxycarbamates or activated carbamates, for these transformations. The stability of the N-C(O) bond in this specific compound, combined with the lack of activating groups, suggests it is not a typical substrate or precursor for such reactivity under standard conditions.

Functional group interconversions involving this compound would entail reactions that modify the carbamate, the cyclopropyl ring, or the methyl group.

Substitution: The most common reaction involving this intermediate is a substitution reaction where the entire Boc-group is cleaved to deprotect the amine. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with hydrochloric acid. This deprotection reveals the free N-methylcyclopropylamine, which can then participate in subsequent synthetic steps. This represents a functional group interconversion from a carbamate to a secondary amine hydrochloride salt.

Oxidation and Reduction: There is a lack of specific published research detailing the oxidation or reduction of this compound. The constituent parts of the molecule are generally robust:

The carbamate carbonyl is resistant to many standard reducing agents that would reduce esters or ketones. Harsh conditions (e.g., with lithium aluminum hydride) would likely lead to cleavage of the entire group.

The cyclopropyl and N-methyl groups are chemically stable and not prone to oxidation under typical laboratory conditions. Their C-H bonds are generally unreactive unless subjected to highly specialized C-H activation catalysis, for which no examples with this specific substrate have been found.

Due to the limited availability of specific research data, a detailed table of research findings for these transformations cannot be provided at this time. The primary documented utility of this compound remains that of a stable protecting group for N-methylcyclopropylamine.

Iv. Applications in Contemporary Organic Synthesis and Chemical Research

Strategic Use as a Protecting Group for Amines

In multi-step syntheses, the basicity and high nucleophilicity of amines often necessitate protection to prevent unwanted side reactions. chem-station.com Carbamates, such as tert-butyl N-cyclopropyl-N-methylcarbamate, are frequently employed for this purpose. The tert-butyloxycarbonyl (Boc) group effectively "tames" the reactivity of the amine nitrogen by delocalizing its lone pair of electrons into the adjacent carbonyl group, rendering it significantly less nucleophilic. masterorganicchemistry.com

This protection strategy is advantageous for several reasons:

Ease of Installation: The Boc group is typically installed by reacting the parent amine (N-cyclopropyl-N-methylamine) with di-tert-butyl dicarbonate (B1257347) under basic conditions.

Chemical Stability: The resulting carbamate (B1207046) is stable across a wide range of reaction conditions, including exposure to many nucleophiles and bases. nih.govmasterorganicchemistry.com

Cleavage Under Specific Conditions: The Boc group is reliably removed under acidic conditions, allowing for selective deprotection without affecting other functional groups that are sensitive to hydrogenation or basic conditions. masterorganicchemistry.com

The presence of the cyclopropyl (B3062369) and methyl groups on the nitrogen atom makes this compound a protector of a secondary amine, a common requirement in the synthesis of complex natural products and pharmaceuticals.

A key advantage of the Boc protecting group is the variety of methods available for its removal, which allows for strategic and selective deprotection in the presence of other sensitive functionalities. chem-station.com While strong acids like trifluoroacetic acid (TFA) are standard, milder and more selective conditions have been developed to accommodate delicate substrates.

| Reagent/System | Typical Conditions | Key Features & Selectivity | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM), Room Temp. | Standard, highly effective method for acid-labile groups. | masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | In organic solvents (e.g., Dioxane, Ethyl Acetate) | Common and cost-effective acidic cleavage. | |

| Oxalyl Chloride / Methanol | Methanol (MeOH), Room Temp. | A mild method tolerant of various functional groups. | |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile (MeCN), Reflux | Allows for selective deprotection of tert-butyl esters in the presence of N-Boc groups. |

Building Block Utility in the Synthesis of Diverse Chemical Entities

Beyond its role as a protecting group, this compound serves as a valuable building block for introducing the N-cyclopropyl-N-methylamine moiety into larger molecules. researchgate.net The cyclopropylamine (B47189) structure is prevalent in many biologically active compounds, and this carbamate provides a stable, handleable precursor to the often volatile free amine. longdom.orgchemrxiv.org After deprotection, the liberated secondary amine can act as a nucleophile in a variety of bond-forming reactions.

Spirocycles, compounds containing two rings that share a single atom, are increasingly important scaffolds in drug discovery. The synthesis of these complex three-dimensional structures can be facilitated by using functionalized building blocks. While direct examples involving this compound are specific to proprietary syntheses, the general strategy involves the deprotection of the amine followed by its participation in an intramolecular cyclization or a multicomponent reaction. For instance, a deprotected N-cyclopropyl-N-methylamine could react with a suitable diketone or a related electrophile, leading to the formation of a spirocyclic N-heterocycle after a cascade of reactions. nih.govmdpi.com Palladium-catalyzed intramolecular cyclizations of appropriately substituted amides derived from cyclopropylamines represent another modern approach to creating fused and spirocyclic aza-bicyclic systems. nih.gov

Heterocyclic compounds are fundamental to medicinal chemistry. This compound is an intermediate for incorporating the N-cyclopropyl-N-methylamino group into various heterocyclic rings such as pyrimidines, pyrazoles, and quinolines. researchgate.netmdpi.com The synthesis often involves deprotecting the carbamate to release the secondary amine, which is then used in a condensation or substitution reaction to form the heterocyclic core. For example, the free amine can react with an o-aminonitrile or a similar precursor in a cyclocondensation reaction to build fused heterocyclic systems. mdpi.com This approach allows for the systematic modification of core scaffolds, enabling the exploration of structure-activity relationships.

Contributions to Target-Oriented Synthesis and Intermediate Preparation

The N-cyclopropylamine motif is a key pharmacophore in a number of approved drugs and clinical candidates, valued for its ability to modulate metabolic stability and receptor binding affinity. longdom.orghyphadiscovery.com Consequently, this compound is a critical intermediate in the target-oriented synthesis of such molecules. Its role is to provide the N-cyclopropyl-N-methyl fragment in a protected form, which can be carried through multiple synthetic steps before a final deprotection and functionalization. orgsyn.org This strategy is crucial for constructing complex molecules where the amine's reactivity must be controlled until the final stages of the synthesis. The use of carbamate-protected amines is a well-established method for preparing complex intermediates for asymmetric synthesis and the construction of chiral products. orgsyn.orgnih.gov

Generation of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the availability of large and diverse chemical libraries. nih.govresearchgate.net this compound is an ideal building block for the combinatorial and parallel synthesis of compound libraries. researchgate.net Its protected amine allows it to be anchored to a solid support or used in solution-phase parallel synthesis. After deprotection, the newly freed amine serves as a point of diversification, where a wide array of reactants (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) can be introduced.

This approach enables the rapid generation of hundreds or thousands of distinct compounds from a common scaffold, each featuring the N-cyclopropyl-N-methylamine core. chemrxiv.orgenamine.net Such libraries, enriched with the desirable properties of the cyclopropylamine motif, can then be screened against biological targets to identify new hit compounds. nih.gov The use of protected amine building blocks is central to technologies like DNA-encoded libraries (DELs), where vast numbers of compounds are synthesized in mixtures for efficient screening. youtube.com

Exploration in Enzyme Mechanism Probing via Substrate Mimicry (e.g., IDO1 inhibitors)

While specific research literature detailing the direct application of this compound as a molecular probe for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is limited, the constituent chemical motifs of the compound, especially the cyclopropyl group, are of considerable interest in the design of enzyme inhibitors and in the exploration of enzyme mechanisms through substrate mimicry. The distinct stereoelectronic properties and conformational rigidity of the cyclopropane (B1198618) ring render it a valuable functional group for medicinal chemists investigating the topology of enzyme active sites and their catalytic mechanisms.

The strategic use of cyclopropyl-containing molecules to probe enzyme mechanisms, including that of IDO1, is founded on the ring's unique characteristics. The cyclopropyl group can serve as a bioisostere for other functionalities, such as vinyl or carbonyl groups, and its inherent rigidity can constrain a molecule into a specific conformation. This pre-organization can be advantageous for achieving high-affinity binding within an enzyme's active site.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step of L-tryptophan catabolism, a pathway implicated in creating an immunosuppressive tumor microenvironment. nih.govnih.gov Consequently, the development of potent and selective IDO1 inhibitors is a significant focus of research in cancer immunotherapy. nih.govnus.edu.sgnih.gov A notable strategy in this area involves the incorporation of cyclopropane rings into the molecular architecture of inhibitors to enhance their pharmacological properties. nih.gov This approach has been demonstrated to improve key characteristics such as metabolic stability and inhibitory potency. nih.gov

For example, research on a series of tetrahydronaphthyridine-based IDO1 inhibitors showed that introducing a cyclopropane ring can effectively shield sites that are susceptible to oxidative metabolism. The high bond dissociation energy of the C-H bonds in a cyclopropane ring makes it more resistant to metabolism by cytochrome P450 enzymes, a critical factor for developing effective therapeutic agents. nih.gov

The following table presents illustrative data, based on published research findings, on how the incorporation of a cyclopropyl group can favorably alter the properties of an IDO1 inhibitor scaffold. nih.gov

| Property | Parent Compound (with methyl group) | Cyclopropyl Analog |

| Metabolic Half-life (t½) in Rat Hepatocytes | 1.5 hours | 4.0 hours |

| Human Whole Blood IC50 | 150 nM | 80 nM |

This data highlights that replacing a metabolically labile group with a cyclopropane ring can lead to a marked improvement in metabolic stability (as shown by the increased half-life) and a significant enhancement in inhibitory activity (as indicated by the lower IC50 value). nih.gov

In the context of substrate mimicry, the N-cyclopropyl-N-methylcarbamate fragment could potentially occupy the active site of IDO1 by mimicking aspects of the natural substrate, L-tryptophan. The carbamate functionality is capable of forming hydrogen bonds, while the N-methyl and N-cyclopropyl substituents would probe distinct pockets within the active site. The conformationally restricted cyclopropyl group would be particularly useful in defining the specific steric and electronic requirements for binding.

By systematically studying the interactions of molecules such as this compound and its analogs with IDO1, researchers could obtain crucial insights into the enzyme's catalytic mechanism. Even if such a compound does not exhibit high inhibitory potency, it can still function as a valuable chemical probe. For instance, incorporating a photoactivatable group into the molecule could enable photoaffinity labeling studies to covalently modify and subsequently identify key amino acid residues within the enzyme's active site.

V. Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of tert-butyl N-cyclopropyl-N-methylcarbamate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the tert-butyl, N-methyl, and cyclopropyl (B3062369) groups.

Based on analogous structures, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows: The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around 1.41 ppm. The three protons of the N-methyl group would appear as a singlet at approximately 2.76 ppm. The protons on the cyclopropyl ring will show more complex signals due to their diastereotopic nature and coupling with each other. The single methine proton (CH) attached to the nitrogen is anticipated to be a multiplet in the region of 2.50-2.61 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are magnetically non-equivalent and would likely appear as two separate multiplets in the upfield region, typically between 0.40-0.74 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl-CH₂ | 0.40 - 0.74 | Multiplet | 4H |

| tert-Butyl | 1.41 | Singlet | 9H |

| Cyclopropyl-CH | 2.50 - 2.61 | Multiplet | 1H |

Note: Data is predicted based on similar chemical structures.

The carbonyl carbon of the carbamate (B1207046) group is typically observed significantly downfield. The quaternary carbon of the tert-butyl group and the carbons of the tert-butyl methyl groups will have characteristic shifts. The N-methyl carbon will also have a specific resonance, as will the methine and methylene carbons of the cyclopropyl ring.

Two-dimensional (2D) NMR techniques are employed to resolve complex structural questions by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, linking the proton signals of the N-methyl group to the N-methyl carbon peak.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide information about the molecule's conformation. For example, NOESY could reveal through-space interactions between the N-methyl protons and the protons of the cyclopropyl or tert-butyl groups, helping to define the preferred spatial arrangement around the nitrogen atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group, typically found in the region of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the alkyl groups (tert-butyl, methyl, and cyclopropyl) just below 3000 cm⁻¹, and C-N stretching vibrations.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the C-C and C-H vibrations of the cyclopropyl and tert-butyl groups would be readily observable.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Carbamate) | Stretch | 1680 - 1700 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The nominal molecular weight of this compound is 171.24 g/mol .

Upon ionization, the molecular ion [M]⁺• would be observed. A key fragmentation pathway for compounds containing a tert-butoxycarbonyl (t-Boc) group involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (CO₂, 44 Da). Another common fragmentation is the formation of the stable tert-butyl cation (C₄H₉⁺) at m/z 57.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound, this would result in a prominent ion at an m/z value corresponding to the molecular weight plus the mass of a proton (171.24 + 1.01 ≈ 172.25). This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. Further fragmentation of the [M+H]⁺ ion can be induced (e.g., in ESI-MS/MS) and would likely involve the loss of isobutylene and subsequently carbon dioxide.

Table 3: Predicted Mass Spectrometry Fragments

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M+H]⁺ | 172.25 | Protonated molecular ion (ESI) |

| [M]⁺• | 171.24 | Molecular ion (EI) |

| [M-C₄H₈]⁺• | 115 | Loss of isobutylene |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, LC-MS allows for the verification of its molecular weight and the assessment of its purity.

The liquid chromatography component separates the target compound from any impurities or starting materials based on its affinity for the stationary phase of the column and the mobile phase. Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for carbamates, as it is a soft ionization method that typically leaves the molecule intact, primarily forming protonated molecular ions [M+H]⁺.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that confirms the molecular weight of the compound. For this compound (C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ), the expected protonated molecule would have an m/z of approximately 172.13. Other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the mobile phase additives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Table 1: Predicted LC-MS Adducts for this compound

| Adduct | Formula | Predicted Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | [C₉H₁₈NO₂]⁺ | 172.1332 |

| [M+Na]⁺ | [C₉H₁₇NNaO₂]⁺ | 194.1151 |

| [M+K]⁺ | [C₉H₁₇KNO₂]⁺ | 210.0891 |

| [M+NH₄]⁺ | [C₉H₂₁N₂O₂]⁺ | 189.1598 |

X-Ray Crystallographic Analysis for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of a molecule's connectivity and stereochemistry. nih.gov While a crystal structure for this compound is not publicly available, analysis of related Boc-protected compounds demonstrates the utility of this method. researchgate.net

The process requires growing a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For analogues containing the tert-butyloxycarbonyl (Boc) group, crystallographic studies reveal the geometry of the urethane (B1682113) functional group and the conformation of the molecule in the solid state. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Table 2: Illustrative Crystallographic Data for a Boc-Protected Amine Analogue

| Parameter | Example Value |

| Empirical Formula | C₄₄H₄₄BNO |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 41.072 Å, b = 9.997 Å, c = 16.815 Å |

| α = 90°, β = 90°, γ = 90° | |

| Temperature | 293 K |

| Radiation Type | MoKα (λ = 0.71073 Å) |

Note: Data is for the related compound cyclobenzaprine-tetraphenylborate complex and is provided for illustrative purposes. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Analogues

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is commonly employed to study the thermal stability and decomposition profile of materials. For analogues of this compound, TGA can determine the temperature at which the tert-butyloxycarbonyl (Boc) protecting group is thermally cleaved.

The Boc group is known to be thermally labile, and its removal can often be achieved by heating without the need for an acid catalyst. acsgcipr.org The decomposition typically proceeds via the formation of a carbamic acid intermediate, which then fragments into the free amine, carbon dioxide, and isobutylene. acsgcipr.org

A typical TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace at a constant rate. The resulting thermogram plots the percentage of mass loss against temperature. The onset temperature of decomposition provides a quantitative measure of the compound's thermal stability. Studies on various N-Boc protected amines show that the decomposition temperature can vary depending on the structure of the amine. For example, some studies report decomposition temperatures for Boc-protected passivator molecules between 155 °C and 211 °C. acs.org Other research indicates that efficient thermal deprotection of certain N-Boc compounds requires temperatures as high as 240 °C. acs.org

Table 3: Decomposition Temperatures of Analogous Boc-Protected Compounds

| Compound Analogue | Decomposition/Deprotection Temperature (°C) | Reference |

| PEA-Boc | 155 | acs.org |

| ND-Boc | 211 | acs.org |

| N-Boc Aniline | ~240 | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis of Analogues

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. wikipedia.org For analogues of this compound, XPS can verify the presence of carbon, nitrogen, and oxygen and provide insight into their bonding environments, particularly within the carbamate functional group.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation or chemical state.

For a carbamate-containing compound, high-resolution scans of the C 1s, O 1s, and N 1s regions would be of particular interest.

C 1s: The carbon spectrum would be complex, with distinct peaks corresponding to C-C/C-H bonds, C-N bonds, and the carbonyl carbon (O=C-O/N) at higher binding energies.

O 1s: The oxygen spectrum would typically show two peaks for the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C).

N 1s: The nitrogen spectrum would show a characteristic peak for the amine nitrogen within the carbamate linkage.

Analysis of the binding energies and peak areas allows for the confirmation of the carbamate functionality and the quantification of the surface elemental composition. acs.orgacs.org

Table 4: Typical Binding Energies for Elements in a Carbamate Moiety

| Element (Core Level) | Chemical Environment | Approximate Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 - 285.0 |

| C 1s | C-N | ~286.0 - 286.5 |

| C 1s | O=C -O/N | ~288.5 - 289.5 |

| O 1s | O =C | ~531.5 - 532.5 |

| O 1s | C-O -C | ~533.0 - 534.0 |

| N 1s | R₂N -C=O | ~399.5 - 400.5 |

Vi. Computational Chemistry and Theoretical Investigations of Tert Butyl N Cyclopropyl N Methylcarbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of tert-butyl N-cyclopropyl-N-methylcarbamate. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its geometry, stability, and properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.com A geometry optimization using DFT systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the equilibrium or optimized geometry.

| Structural Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N-C(cyclopropyl) | ~1.46 Å |

| Bond Length | N-C(methyl) | ~1.45 Å |

| Bond Angle | O=C-N | ~125° |

| Dihedral Angle | O=C-N-C(cyclopropyl) | ~180° (for a planar carbamate) |

The accuracy of a DFT calculation is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. The functional is the mathematical approximation used to describe the exchange-correlation energy of the electrons. Popular functionals for organic molecules include B3LYP and M06-2X, which offer varying degrees of accuracy for different molecular properties.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those from the Pople series (e.g., 6-31G(d,p)) or Dunning's correlation-consistent series (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. nih.gov The selection of an appropriate functional and basis set is a critical step in ensuring the reliability of theoretical predictions for this compound, with the choice often validated against experimental data where available.

Conformational Space Exploration and Energy Minimization

The presence of rotatable single bonds in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis involves exploring these different possibilities to identify the most stable conformers (local energy minima) and the global minimum energy structure.

This exploration is particularly important due to the steric hindrance between the bulky tert-butyl group and the rigid cyclopropyl (B3062369) ring attached to the same nitrogen atom. Computational studies on similar systems have shown that interactions involving adjacent cyclopropyl groups can significantly alter conformational preferences. nih.gov For this compound, a conformational search would involve systematically rotating the bonds around the nitrogen center and calculating the energy of each resulting structure. This process identifies all low-energy conformers, and a subsequent geometry optimization of each one using a reliable level of theory (e.g., DFT) provides their precise structures and relative energies. A Boltzmann population analysis can then be used to determine the relative abundance of each conformer at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 18.1 |

| 3 | 1.50 | 6.6 |

Reaction Mechanism Modeling and Transition State Identification

Computational chemistry is also instrumental in modeling chemical reactions, providing a detailed pathway from reactants to products. This involves mapping the energy landscape of the reaction and identifying the key intermediate structures, including the high-energy transition state that represents the reaction's kinetic barrier.

The Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecular system as a function of its geometry. For a chemical reaction, a simplified PES can be visualized as a plot of energy versus the reaction coordinate (a parameter representing the progress of the reaction). By calculating the energy at various points along the reaction pathway, a profile of the reaction can be constructed. This profile reveals the energies of the reactants, products, any intermediates, and, most importantly, the transition state. Mapping the PES for a potential reaction of this compound, such as its hydrolysis or thermal decomposition, is the first step in understanding the reaction's feasibility and mechanism.

Once a transition state structure has been identified on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation traces the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products. nih.gov This calculation essentially simulates the trajectory that the molecule would take with infinitesimal kinetic energy as it proceeds through the reaction, providing a clear and unambiguous depiction of the reaction pathway. For this compound, an IRC calculation would verify that a calculated transition state for a given reaction, for example, the cleavage of the N-cyclopropyl bond, indeed leads to the expected reactant and product structures, validating the proposed mechanistic step.

Molecular Dynamics Simulations for Dynamic Behavior of Carbamates

Molecular dynamics (MD) simulations are a powerful computational method used to study the structural, dynamic, and thermodynamic properties of molecular systems. mdpi.com For carbamates, MD simulations provide a detailed picture of their behavior in various environments, particularly in aqueous solutions, which is crucial for applications such as CO2 capture. nih.govresearchgate.net

Ab initio molecular dynamics simulations have been instrumental in understanding the complex reactions of CO2 with amines to form carbamates. nih.govuregina.ca These simulations have revealed that the process often involves the formation of a zwitterionic intermediate (R1R2NH+COO-). nih.govresearchgate.net The subsequent deprotonation of this zwitterion by water molecules, rather than another amine, has been observed, leading to the formation of the carbamate (B1207046) anion (R1R2NCOO-). nih.govuregina.ca The simulations also show the potential for the formation of carbamic acid (R1R2NCOOH) through Grotthuss-style proton transfers involving water molecules. nih.govuregina.ca

The dynamic interplay between the zwitterion, carbamate anion, and carbamic acid is a key aspect of carbamate chemistry in aqueous solutions. nih.govuregina.ca MD simulations have shown that these species can interconvert, with the relative stability and lifetimes of each being dependent on the specific amine and the simulation conditions. uregina.ca For instance, the deprotonation times of zwitterions have been observed to vary significantly. uregina.ca Furthermore, simulations have identified other interesting species, such as H+-bridged neutral complexes of the carbamate anion with water. uregina.ca

While specific molecular dynamics simulations for this compound are not extensively detailed in the available literature, the general principles derived from studies of other carbamates can be applied. The presence of the bulky tert-butyl group and the rigid cyclopropyl group would likely influence the solvation structure and the dynamics of the carbamate group's interaction with water molecules.

Table 1: Key Dynamic Species in Carbamate Chemistry Observed in MD Simulations

| Species | Chemical Formula | Role in Dynamic Behavior |

| Zwitterionic Intermediate | R1R2NH+COO- | Initial product of CO2 and amine reaction. |

| Carbamate Anion | R1R2NCOO- | Formed by deprotonation of the zwitterion. |

| Carbamic Acid | R1R2NCOOH | Can be formed from the zwitterion via proton transfer. |

| H+-bridged Complex | [carbamate-·H+·water] | A neutral complex observed in simulations. uregina.ca |

Quantitative Structure-Reactivity Relationships (QSRR) for Carbamate Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) and their counterpart, Quantitative Structure-Activity Relationships (QSAR), are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govnih.govchemrxiv.org These models are built by finding a mathematical relationship between molecular descriptors and an observed property. mdpi.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. nih.govmdpi.com

For carbamate derivatives, QSAR studies have been employed to predict their biological activities, such as their anticonvulsant effects. nih.gov In one such study, a variety of quantum and classical mechanics calculations were used to describe a set of 46 carbamate drugs. nih.gov Through principal component analysis and multiple linear regression, five key structural descriptors were identified that could predict the biological activity with high accuracy. nih.gov

In the context of toxicity, Quantitative Structure-Toxicity Relationship (QSTR) models have been developed for carbamate derivatives. nih.gov One study developed a QSTR model for 178 carbamates based on their toxicity in rats. nih.gov The model utilized molecular descriptors calculated using Density Functional Theory (DFT), such as electron affinity, ionization potential, chemical potential, hardness, electrophilicity, and Hirshfeld charges on the carbonyl carbon atom. nih.gov The resulting model showed a good correlation between the molecular descriptors and the observed toxicity. nih.gov

While a specific QSRR study for this compound has not been identified, the principles of QSRR can be applied to predict its reactivity. Descriptors that would likely be important for this molecule include steric parameters related to the bulky tert-butyl and cyclopropyl groups, as well as electronic descriptors related to the carbamate functionality.

Table 2: Examples of Molecular Descriptors Used in QSRR/QSTR Studies of Carbamates

| Descriptor Type | Examples | Relevance to Carbamates |

| Physicochemical | Molecular Weight, LogP | Influences transport and distribution. |

| Topological | Balaban centric index | Encodes information about the molecular structure and branching. researchgate.net |

| Electronic | Electron Affinity, Ionization Potential, Dipole Moment | Relates to the molecule's ability to participate in electronic interactions. nih.gov |

| Quantum Chemical | Hirshfeld charges, Frontier Molecular Orbital Energies | Provides detailed information about the electronic distribution and reactivity. nih.gov |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study the distribution of electron density in molecules. wikipedia.orgfaccts.de It provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonding and antibonding orbitals. wikipedia.orgfaccts.de This analysis is valuable for understanding the nature of chemical bonds, charge distribution, and intramolecular interactions. dergipark.org.tr

The NBO method calculates the natural atomic charges on each atom, providing a more accurate representation of the electron distribution than other methods. dergipark.org.tr It also analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. wisc.edu These interactions represent delocalization effects and can explain various chemical phenomena, such as hyperconjugation. wisc.edu

For a molecule like this compound, an NBO analysis would provide detailed insights into its electronic structure. The analysis would quantify the charge distribution, likely showing a negative charge on the oxygen atoms and the nitrogen atom of the carbamate group, and positive charges on the carbonyl carbon and the hydrogen atoms.

The bonding NBOs would describe the covalent bonds within the molecule, such as the C-N and C=O bonds of the carbamate group. The analysis of donor-acceptor interactions would reveal important delocalization effects. For instance, the lone pairs on the nitrogen and oxygen atoms could act as donors, interacting with antibonding orbitals of adjacent bonds. This delocalization is a key feature of the carbamate group and contributes to its chemical properties.

Table 3: Expected Insights from an NBO Analysis of this compound

| NBO Feature | Expected Information | Chemical Significance |

| Natural Atomic Charges | Distribution of charge on each atom. | Determines the molecule's polarity and electrostatic interactions. |

| Bonding Orbitals | Description of the covalent bonds (e.g., C-N, C=O). | Confirms the Lewis structure and provides details on bond polarization. |

| Lone Pair Orbitals | Location and character of non-bonding electrons. | Identifies sites for protonation and hydrogen bonding. |

| Donor-Acceptor Interactions | Delocalization of electron density from filled to empty orbitals. | Explains the stability of the carbamate group and potential reactivity pathways. |

Vii. Broader Scientific Impact and Future Research Directions

Innovations in Synthetic Strategies for N-Substituted Carbamates

The synthesis of N-substituted carbamates is a mature field, yet the pursuit of more efficient, sustainable, and diverse methodologies continues to drive innovation. acs.org Traditional methods often rely on hazardous reagents like phosgene (B1210022) and isocyanates. wikipedia.org Modern approaches focus on safer alternatives and catalytic systems.

Recent advancements that could be applied to the synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate include:

Catalytic Carbonylation: The use of carbon monoxide or its surrogates in the presence of transition metal catalysts offers a direct route to carbamates from amines and alcohols.

Carbon Dioxide Utilization: The fixation of carbon dioxide (CO2) as a C1 building block is a highly sought-after green chemistry approach for carbamate (B1207046) synthesis. acs.org

Enzymatic Synthesis: Biocatalysis, using enzymes like esterases and acyltransferases, provides a mild and selective method for carbamate formation in aqueous media, a significant step towards sustainable chemistry. nih.gov

These innovative strategies not only provide greener and more efficient routes to compounds like this compound but also expand the accessible chemical space for N-substituted carbamates in general.

Table 1: Comparison of Synthetic Strategies for N-Substituted Carbamates

| Synthetic Strategy | Key Features | Potential Advantages |

| Traditional Methods | Use of phosgene, isocyanates | Well-established, high yields |

| Catalytic Carbonylation | Transition metal catalysts, CO surrogates | Avoids highly toxic reagents |

| CO2 Utilization | Uses a renewable C1 source | Environmentally friendly |

| Enzymatic Synthesis | Biocatalysts (e.g., esterases) | High selectivity, mild conditions |

Exploration of New Reactivity Profiles and Catalytic Applications

The unique electronic and steric properties of this compound suggest a rich and underexplored reactivity profile. The interplay between the electron-donating nature of the nitrogen atom, the steric bulk of the tert-butyl group, and the inherent ring strain of the cyclopropane (B1198618) ring can lead to novel chemical transformations.

Future research in this area could focus on:

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening under various conditions (e.g., acid, base, transition metals), potentially leading to the formation of diverse acyclic structures. nih.gov

Directed C-H Functionalization: The carbamate group can act as a directing group for the selective functionalization of C-H bonds, a powerful tool in modern organic synthesis.

Catalytic Activity: While not extensively studied for this specific compound, carbamates can act as ligands for transition metals or as organocatalysts themselves. Investigating the catalytic potential of this compound and its derivatives could uncover new catalytic systems.

The exploration of these reactivity profiles will not only expand the synthetic utility of this particular carbamate but also contribute to a deeper understanding of the fundamental principles governing the reactivity of complex organic molecules.

Advancements in Understanding Cyclopropane Ring Reactivity and Stereochemistry

The cyclopropane ring is a fascinating structural motif that imparts unique chemical and physical properties to molecules. wikipedia.org Its high ring strain leads to unusual bonding and reactivity, making it a valuable component in medicinal chemistry and materials science. libretexts.org The presence of a cyclopropane ring in this compound provides a platform to study:

Strain-Release Driven Reactions: The energy stored in the strained ring can be harnessed to drive chemical reactions, such as ring-opening polymerizations or rearrangements. researchgate.netyoutube.com

Stereoselective Cyclopropanation: The synthesis of cyclopropyl-containing molecules with high stereocontrol is a significant challenge. nih.gov Studying the formation of the N-cyclopropyl bond in this carbamate can provide insights into developing new stereoselective cyclopropanation methods. figshare.comnih.gov

Further research into the reactivity and stereochemistry of the cyclopropane ring within the context of this carbamate will contribute to the broader understanding of strained ring systems and their application in asymmetric synthesis.

Interdisciplinary Research with Materials Science

The intersection of organic chemistry and materials science offers exciting opportunities for the development of novel materials with tailored properties. Carbamates, and specifically polyurethanes, are a major class of polymers with widespread applications. wikipedia.org While the direct application of this compound in materials science is not yet established, its structural features suggest potential avenues for interdisciplinary research:

Monomer Synthesis: The cyclopropyl (B3062369) group can be functionalized to introduce polymerizable moieties, allowing for the incorporation of this unique structural unit into polymer backbones.

Smart Materials: The strained cyclopropane ring could be designed to respond to external stimuli (e.g., light, heat, force), leading to the development of "smart" materials with tunable properties.

Surface Modification: Carbamates can be used to modify the surface of materials, altering their hydrophobicity, biocompatibility, or other surface properties. Recent research has shown the use of carbamate-terminated molecules in perovskite solar cells to enhance stability. acs.org

Collaborative efforts between organic chemists and materials scientists are crucial to unlock the potential of molecules like this compound in the design of next-generation materials.

High-Throughput Experimentation and Automation in Carbamate Synthesis Research

The fields of high-throughput experimentation (HTE) and laboratory automation are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. youtube.com These technologies are particularly well-suited for the optimization of carbamate synthesis and the exploration of their structure-activity relationships.

The application of HTE and automation to the study of this compound and its analogs could:

Accelerate Reaction Optimization: Automated platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of N-substituted carbamates. helgroup.comresearchgate.net

Facilitate Library Synthesis: The parallel synthesis capabilities of automated systems allow for the rapid generation of libraries of related carbamates, which can then be screened for desired properties. nih.gov

Enable Data-Driven Discovery: The large datasets generated by HTE can be used to train machine learning algorithms to predict reaction outcomes and guide the discovery of new reactions and molecules. nih.govnih.gov

The integration of these modern technologies into carbamate research will undoubtedly accelerate the pace of discovery and lead to a deeper understanding of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-cyclopropyl-N-methylcarbamate, and what experimental parameters are critical for reproducibility?

- Methodology : The synthesis of carbamates like tert-butyl derivatives typically involves carbamate formation via reaction of amines with tert-butyl carbonate or chloroformate reagents. For example:

- Step 1 : React cyclopropylmethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

- Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

- Critical Parameters : Maintain anhydrous conditions, control reaction temperature, and confirm intermediate purity via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, safety goggles) in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture, strong acids/bases, or oxidizers, which may degrade the carbamate .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at room temperature, away from light and heat sources. Stability studies indicate decomposition occurs above 40°C or in acidic media (pH < 3) .

Q. What analytical techniques are suitable for characterizing this compound?

- GC/MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and electron ionization (70 eV) to confirm molecular ion peaks (e.g., m/z 255.74 for [M+H]⁺) .

- NMR : ¹H NMR (CDCl₃, 400 MHz) should show tert-butyl singlet at δ 1.45 ppm and cyclopropane protons as a multiplet (δ 0.5–1.2 ppm). ¹³C NMR confirms carbamate carbonyl at ~155 ppm .

- HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) with UV detection at 210 nm for purity assessment (≥98%) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Approach : Use density functional theory (DFT) to model transition states and reaction energetics. For example:

- Simulate the nucleophilic attack of cyclopropylmethylamine on tert-butyl chloroformate using B3LYP/6-31G(d) basis sets.

- Identify solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics via COSMO-RS simulations .

- Outcome : Predict optimal solvent, temperature, and catalyst combinations to reduce side reactions (e.g., hydrolysis) .

Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR or GC/MS results?

- Cross-Validation :

- Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Re-run GC/MS with derivatization (e.g., silylation) to confirm volatile byproducts .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Challenges :

- Exothermic reactions during carbamate formation require precise temperature control.

- Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethyl acetate/hexane) or distillation .

- Mitigation :

- Use continuous flow reactors for better heat dissipation and scalability.

- Implement process analytical technology (PAT) for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.